2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone 2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 211735-93-2
VCID: VC0121212
InChI: InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2
SMILES: C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Molecular Formula: C12H13N3O2
Molecular Weight: 241.31 g/mol

2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone

CAS No.: 211735-93-2

Reference Standards

VCID: VC0121212

Molecular Formula: C12H13N3O2

Molecular Weight: 241.31 g/mol

2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone - 211735-93-2

CAS No. 211735-93-2
Product Name 2,1,3-Benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone
Molecular Formula C12H13N3O2
Molecular Weight 241.31 g/mol
IUPAC Name 2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone
Standard InChI InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2
Standard InChIKey XFVRBYKKGGDPAJ-OKVOLUEJSA-N
Isomeric SMILES [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H]
SMILES C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Canonical SMILES C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Synonyms 2,1,3-Benzoxadiazol-5-yl-1-piperidinylmethanone-d10; CX 691-d10; Org 24448-d10
PubChem Compound 20701070
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator